molecular formula C18H16Cl2N4O2 B2455969 2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034290-43-0

2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2455969
CAS No.: 2034290-43-0
M. Wt: 391.25
InChI Key: JPCGPCOUEGIWIM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a synthetic compound of significant interest in chemical biology and discovery research. This molecule features a 2,4-dichlorophenoxyacetamide scaffold, a structure closely related to the widely studied synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . The mode of action for 2,4-D involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants . This core is conjugated with a (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl group, a heteroaromatic system often employed in medicinal chemistry to optimize interactions with biological targets, potentially enhancing selectivity and bioavailability. The integration of these distinct pharmacophores makes this acetamide derivative a compelling candidate for investigative applications. Its primary research value lies in the exploration of novel agrochemicals, particularly for understanding and developing new selective herbicides that act through the auxin pathway. Furthermore, the complex structure also suggests potential for use in pharmaceutical discovery, serving as a key intermediate or lead compound for the development of therapeutic agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-24-10-13(9-23-24)16-6-12(4-5-21-16)8-22-18(25)11-26-17-3-2-14(19)7-15(17)20/h2-7,9-10H,8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCGPCOUEGIWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide , often referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a 2,4-dichlorophenoxy moiety linked to a pyrazole-pyridine derivative through an acetamide functional group. The molecular formula is C16H16Cl2N4OC_{16}H_{16}Cl_2N_4O, and its structure is characterized by the following features:

  • Dichlorophenoxy Group : Known for its herbicidal properties.
  • Pyrazole-Pyridine Linkage : Imparts potential biological activity related to various pharmacological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₆H₁₆Cl₂N₄O
Molecular Weight354.23 g/mol
Functional GroupsEther, Amide, Aromatic Rings
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Similar to other 2,4-D derivatives, it has been observed to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels at synaptic junctions. This effect can result in enhanced neurotransmission but may also contribute to neurotoxicity at high concentrations .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the pyrazole ring is believed to enhance its interaction with bacterial cell membranes .
  • Antitumor Potential : Research indicates that derivatives with similar structures have shown promise in inhibiting cancer cell proliferation. The pyrazole-pyridine component may interact with specific cellular pathways involved in tumor growth .

Table 2: Biological Activities Reported

Activity TypeObserved EffectReference
AChE InhibitionSignificant reduction in activity
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibition of cancer cell growth

Case Study 1: Neurotoxicity Assessment

A study conducted on rats administered with 2,4-D derivatives found significant decreases in AChE activity in muscle tissues. The results highlighted a correlation between dosage and neurotoxic effects, including myotonia and reduced locomotor activity .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 31.25 µg/mL for Gram-positive bacteria .

Case Study 3: Antitumor Effects

Research involving cancer cell lines indicated that compounds similar to the target molecule inhibited cell proliferation effectively. The IC50 values were reported below those of standard chemotherapeutic agents, suggesting a potential role in cancer therapy .

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